molecular formula C8H16N2O3S B13520756 Met-beta-Ala

Met-beta-Ala

Cat. No.: B13520756
M. Wt: 220.29 g/mol
InChI Key: ANKIAKMHIAGBNN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-beta-Ala involves the coupling of L-methionine and beta-alanine. This can be achieved through peptide synthesis techniques, where the carboxyl group of L-methionine is activated and then coupled with the amino group of beta-alanine . Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound can be scaled up using biotechnological methods. For instance, the production of beta-alanine, a precursor of this compound, can be achieved through microbial fermentation using strains of Escherichia coli or Bacillus subtilis . These methods are environmentally friendly and can produce high yields of beta-alanine, which can then be coupled with L-methionine to form this compound.

Chemical Reactions Analysis

Types of Reactions

Met-beta-Ala can undergo various chemical reactions, including:

    Oxidation: The methionine residue in this compound can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: The beta-alanine residue can undergo reduction reactions, although this is less common.

    Substitution: The amino group of beta-alanine can participate in substitution reactions, forming derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to oxidize the methionine residue.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, although this is less common for beta-alanine.

    Substitution: Various alkylating agents can be used to modify the amino group of beta-alanine.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Reduced forms of beta-alanine derivatives.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

Met-beta-Ala has several applications in scientific research:

Mechanism of Action

The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in biochemical reactions, while the beta-alanine residue can participate in the synthesis of carnosine, a dipeptide with antioxidant properties . These interactions can influence cellular functions and metabolic pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Met-beta-Ala can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

ANKIAKMHIAGBNN-LURJTMIESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCCC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCCC(=O)O)N

Origin of Product

United States

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